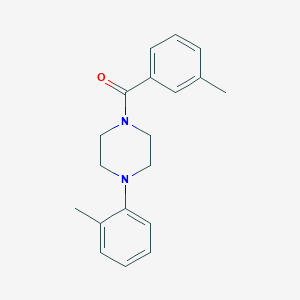![molecular formula C18H21N3O2 B5712124 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2), B-cell lymphoma-extra large (BCL-XL), and B-cell lymphoma-w (BCL-W). ABT-737 is a promising drug candidate due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.
作用機序
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide works by binding to the hydrophobic groove of BCL-2, BCL-XL, and BCL-W, which are anti-apoptotic proteins that prevent cells from undergoing apoptosis. By binding to these proteins, 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide displaces pro-apoptotic proteins such as BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK), which then form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been shown to induce apoptosis in cancer cells while sparing normal cells. It has also been shown to sensitize cancer cells to other therapeutic agents, such as chemotherapy and radiation therapy. However, 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been reported to have limited efficacy against certain cancer cell lines, and resistance to 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been observed in some cancer cells.
実験室実験の利点と制限
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide is a useful tool in cancer research due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. However, its limited efficacy against certain cancer cell lines and the development of resistance to 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide in some cancer cells are limitations that must be considered when using 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide in lab experiments.
将来の方向性
For 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide research include investigating its potential as a therapeutic agent for various types of cancer, identifying biomarkers that predict sensitivity or resistance to 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide, and developing strategies to overcome resistance to 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide. Additionally, further research is needed to better understand the mechanism of action of 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide and its potential side effects.
合成法
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide was first synthesized by Abbott Laboratories in 2005. The synthesis method involves the reaction of 4-tert-butyl-N-(4-chloro-3-trifluoromethylphenyl)-3-(4-fluorophenyl) pyrazole-1-carboxamide with 4-[(2-aminoethyl)amino]benzoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide.
科学的研究の応用
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 2-[(anilinocarbonyl)amino]-N-isobutylbenzamide has also been studied in combination with other drugs, such as chemotherapy and radiation therapy, to enhance their efficacy.
特性
IUPAC Name |
N-(2-methylpropyl)-2-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)12-19-17(22)15-10-6-7-11-16(15)21-18(23)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAGFLMBLLABJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(anilinocarbonyl)amino]-N-isobutylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5712052.png)
![4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)





![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)




![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)